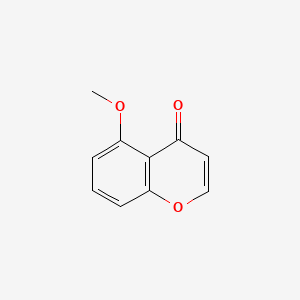

5-Methoxy-4h-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVPHUPDIMNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208603 | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-87-5 | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 5 Methoxy 4h Chromen 4 One and Analogues

Foundational Synthetic Routes for Chromones

The general synthesis of the chromone (B188151) scaffold relies on several well-established chemical reactions that have been refined over decades. These routes typically begin with ortho-hydroxyaryl ketones, phenols, or salicylic (B10762653) acid derivatives. researchgate.nettutorsglobe.com

Condensation reactions are among the most traditional and widely used methods for constructing the chromone framework. They typically involve the reaction of an o-hydroxyaryl ketone with a suitable acylating or carbonyl compound, followed by cyclization.

Claisen Condensation : This reaction involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base, such as sodium metal or sodium hydride. ijrar.orgnih.gov The initial product is a 1,3-diketone (an o-hydroxydibenzoylmethane intermediate), which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the chromone ring. ijrar.orgnih.gov Modifications using different esters and reaction conditions, including microwave irradiation, have been developed to improve yields and reduce reaction times. ijrar.orgresearchgate.net

Baker-Venkataraman Rearrangement : This method is a highly effective route for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com It begins with the acylation of an o-hydroxyaryl ketone to form an o-acyloxyaryl ketone. jk-sci.comalfa-chemistry.com This ester intermediate, when treated with a base (e.g., KOH, K2CO3, NaH), undergoes an intramolecular rearrangement to form the same 1,3-diketone intermediate seen in the Claisen condensation. wikipedia.orgalfa-chemistry.com Subsequent treatment with a strong acid promotes cyclodehydration to afford the final chromone product. ijrar.orgalfa-chemistry.com The reaction is valued for its ability to regioselectively construct the 1,3-dicarbonyl unit. alfa-chemistry.com

Kostanecki-Robinson Reaction : This reaction synthesizes chromones or coumarins by acylating o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium salt. wikipedia.orgchempedia.info The process involves an initial O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular aldol-type condensation to form a cyclic intermediate. wikipedia.org Finally, elimination of a hydroxyl group yields the chromone ring. wikipedia.org When aromatic anhydrides are used, the reaction is often referred to as the Allan-Robinson reaction and produces flavones. chempedia.infoyoutube.com

| Reaction | Starting Material | Reagents | Key Intermediate | Product |

| Claisen Condensation | o-Hydroxyacetophenone + Ester | 1. Strong Base (e.g., NaH, Na) 2. Acid (e.g., HCl) | o-Hydroxydibenzoylmethane (1,3-diketone) | Chromone |

| Baker-Venkataraman | o-Hydroxyaryl ketone | 1. Acyl chloride/anhydride 2. Base (e.g., KOH, Pyridine) 3. Acid (e.g., H2SO4) | o-Acyloxyaryl ketone, then 1,3-diketone | Chromone |

| Kostanecki-Robinson | o-Hydroxyaryl ketone | Aliphatic acid anhydride + Sodium salt of the acid | O-acylated ketone | Chromone |

Chromones can be synthesized via the cyclization of various open-chain precursors. A prominent example is the oxidative cyclization of 2'-hydroxychalcones, known as the Algar-Flynn-Oyamada (AFO) reaction. In this process, a chalcone (B49325) is treated with an alkaline solution of hydrogen peroxide, which leads to the formation of an epoxide intermediate, followed by rearrangement and cyclization to yield a 3-hydroxyflavone (B191502) (a type of chromone). mdpi.com Other methods involve the cyclization of enamino ketones, which can be prepared from o-hydroxyacetophenones and subsequently cyclized under various conditions to form the chromone ring. tandfonline.comorganic-chemistry.org Domino reactions, where multiple bonds are formed in a single step, also provide a convenient route to complex chromone structures from activated carbonyl compounds. beilstein-journals.org

Ortho-hydroxyarylalkylketones, particularly o-hydroxyacetophenones, are the most common and versatile starting materials for chromone synthesis. researchgate.nettutorsglobe.com They serve as the foundational structure containing the pre-formed phenolic hydroxyl group and the ortho-positioned ketone necessary for building the pyranone ring. The classical condensation reactions detailed in section 2.1.1 all utilize these substrates as the key starting point. researchgate.net For instance, the Vilsmeier-Haack reaction, when applied to o-hydroxyacetophenones, can be used to synthesize 3-formylchromones. ijrar.orgmdpi.com

While less common than starting from pre-formed ketones, methods exist to construct chromones directly from phenols. The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester. ijrar.org The choice of condensing agent is critical; for example, phosphorus pentoxide typically favors the formation of a chromone, whereas sulfuric acid often leads to the isomeric coumarin. ijrar.org Another route is the Ruheman reaction, where phenols react with acetylenic dicarboxylic acids or their esters under basic conditions to yield chromone-2-carboxylic acids. ijrar.org

Derivatives of salicylic acid can also serve as precursors for the chromone skeleton. tutorsglobe.comijrar.org For example, silyl (B83357) esters of O-acylsalicylic acids can react with a phosphorus ylide in an intramolecular Wittig reaction. organic-chemistry.org This reaction involves the formation of an acylphosphorane intermediate, which then undergoes cyclization on the ester carbonyl to afford the 4H-chromen-4-one structure in good yields. organic-chemistry.org Additionally, 2-methyl chromones can be prepared by reacting salicylic acid derivatives with reagents like diethyl malonate. ijrar.org

Targeted Synthesis of 5-Methoxy-4H-chromen-4-one and Related Structures

The targeted synthesis of this compound and its analogues generally employs the foundational routes described above, starting with an appropriately substituted precursor. The key starting material for this target compound is 2-hydroxy-6-methoxyacetophenone.

One documented approach involves a two-step procedure starting from 2-hydroxy-6-methoxyacetophenone. nih.gov

Enaminoketone Formation : The starting ketone is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under refluxing conditions. This reaction forms the corresponding (E)-3-(dimethylamino)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one intermediate.

Cyclization : The crude enaminoketone is then treated with a strong acid, such as hydrochloric acid (HCl), which mediates the ring closure and elimination of dimethylamine (B145610) to yield the final this compound product. nih.gov

The Kostanecki-Robinson reaction has also been applied to 2-hydroxy-6-methoxyacetophenone. ias.ac.in Acetylation using acetic anhydride and sodium acetate (B1210297) yields 5-methoxy-2-methyl-3-acetylchromone, demonstrating the utility of this classical reaction for creating substituted 5-methoxychromone derivatives. ias.ac.in

Furthermore, various 2-substituted 5-methoxychromone derivatives have been synthesized. For instance, 2-(4-Hydroxyphenoxy)-5-methoxy-chromen-4-one was prepared from a 5-methoxy-2-(1,2,4-triazol-1-yl)chromen-4-one intermediate by reacting it with hydroquinone (B1673460) in the presence of potassium carbonate. mdpi.com This highlights a strategy where a leaving group at the C-2 position is displaced by a nucleophile to introduce further complexity to the 5-methoxychromone scaffold.

| Precursor | Reagents/Conditions | Product | Reference |

| 2-Hydroxy-6-methoxyacetophenone | 1. DMF-DMA, reflux 2. HCl, 40 °C | This compound | nih.gov |

| 2-Hydroxy-6-methoxyacetophenone | Acetic anhydride, Sodium acetate | 5-Methoxy-2-methyl-3-acetylchromone | ias.ac.in |

| 5-Methoxy-2-(1,2,4-triazol-1-yl)chromen-4-one | Hydroquinone, K2CO3, 1,4-dioxane, 80 °C | 2-(4-Hydroxyphenoxy)-5-methoxy-chromen-4-one | mdpi.com |

Precursor-Based Cyclization Methodologies

Precursor-based cyclization represents a fundamental and widely employed strategy for the synthesis of the chromone framework. These methods typically involve the formation of a key intermediate, which then undergoes an intramolecular cyclization to yield the desired bicyclic system. A common approach begins with appropriately substituted phenols and β-ketoesters or their equivalents. For the synthesis of this compound, a suitable precursor would be a 2-hydroxy-6-methoxy-substituted acetophenone (B1666503) derivative, which can be cyclized under various conditions to form the chromone ring.

One of the classical methods is the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone is rearranged to a 1,3-diketone, followed by acid-catalyzed cyclization. Another prominent method is the Kostanecki-Robinson reaction, which involves the acylation of a 2-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, leading directly to the chromone derivative. While these methods are robust, they often require harsh reaction conditions.

More recent developments have focused on milder and more efficient cyclization protocols. For instance, the synthesis of 5-Methoxy-6,7-dihydroxy-2-methylchromone has been achieved from Visnagin, which is first oxidized to a formylchromone (B10848765) intermediate, followed by a hydrogen peroxide-induced rearrangement in an alkaline solution. nih.gov

Iodination Strategies (e.g., Direct Iodination of 6-methoxy-4H-chromen-4-one)

Halogenated chromones are valuable intermediates for further functionalization through cross-coupling reactions. Iodination, in particular, provides a reactive handle for introducing a variety of substituents onto the chromone scaffold. The direct iodination of chromones can be challenging due to the competing reactivity of different positions on the ring.

For instance, the synthesis of 3-iodo-6-methoxy-4H-chromen-4-one is a known transformation, indicating that iodination at the C3 position is a feasible strategy for methoxy-substituted chromones. The regioselectivity of iodination is often influenced by the electronic nature of the substituents on the benzene (B151609) ring and the reaction conditions employed.

Palladium-Catalyzed Acylation Approaches (e.g., intramolecular acylation of alkenyl bromides)

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the chromone ring is no exception. Intramolecular acylation of alkenyl bromides provides an efficient route to 4H-chromen-4-one derivatives. This approach typically involves the palladium-catalyzed carbonylation of a suitably positioned alkenyl bromide with an aldehyde. researchgate.net The reaction proceeds through the formation of an acyl-palladium intermediate, which then undergoes intramolecular cyclization to afford the chromone product. This methodology offers good functional group tolerance and allows for the synthesis of a diverse library of functionalized chromones. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. Several one-pot procedures for the synthesis of chromone derivatives have been developed. These often involve a cascade of reactions where multiple bonds are formed in a single synthetic operation without the isolation of intermediates.

For example, a one-pot synthesis of functionalized flavones has been described involving the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones. researchgate.net Such strategies can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Synthesis via Chalcone Intermediates

The synthesis of chromones via chalcone intermediates is a well-established and versatile method. rasayanjournal.co.inscitepress.org Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically prepared through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. scitepress.org For the synthesis of this compound, a 2'-hydroxy-6'-methoxyacetophenone would be condensed with a suitable aldehyde.

The resulting chalcone can then be cyclized to the corresponding chromone under various oxidative conditions. A common method involves treatment with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) or pyridine. researchgate.net This oxidative cyclization proceeds via an intramolecular Michael addition followed by oxidation.

Advanced Derivatization Methodologies for Chromone Skeletons

The functionalization of the pre-formed chromone skeleton is a powerful strategy for accessing a wide array of derivatives with diverse properties. Site-selective C-H activation and functionalization have emerged as particularly attractive methods due to their atom and step economy. nih.govrsc.org

Functionalization at Specific Ring Positions (e.g., C2, C3, C5, C6, C7, C8)

The reactivity of the different positions on the chromone ring varies, allowing for selective functionalization.

C2 and C3 Positions: The C2 and C3 positions are part of the α,β-unsaturated ketone system in the pyranone ring. The C2 position is susceptible to nucleophilic attack, while the C3 position is more electron-rich and can undergo electrophilic substitution. Palladium-catalyzed cross-coupling reactions are commonly used to introduce substituents at these positions, often requiring prior halogenation. For example, 3-iodochromones can undergo aminocarbonylation to yield chromone-3-carboxamides. nih.gov

C5 Position: The C5 position is activated by the adjacent carbonyl group, which can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov This allows for the introduction of various functional groups, including aryl, alkyl, and heteroaryl moieties, through catalysts based on iridium, rhodium, or cobalt. nih.gov

C6, C7, and C8 Positions: The functionalization of the C6, C7, and C8 positions on the benzene ring is typically governed by the directing effects of the existing substituents, such as the methoxy (B1213986) group at C5. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to specific positions based on the electronic properties of the substituted chromone. For instance, the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one highlights the feasibility of introducing substituents at the C6 and C7 positions. researchgate.net Further derivatization can be achieved through cross-coupling reactions on halogenated or otherwise activated chromone precursors.

Mannich Reaction-Mediated Derivatization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base. adichemistry.comwikipedia.org This reaction is a powerful tool for the aminoalkylation of various substrates, including chromen-4-one derivatives.

In the context of 5-hydroxy-7-methoxy-isoflavonoids, which share a similar core structure with this compound, the Mannich reaction has been shown to proceed with high regioselectivity. The reaction of 5-hydroxyisoflavonoids with bis(N,N-dimethylamino)methane preferentially yields C-6 Mannich bases. scispace.com This regioselectivity is attributed to the directing effect of the 5-hydroxyl group. The resulting Mannich bases are versatile intermediates that can be further converted into hydroxymethyl or alkoxymethyl derivatives. scispace.com

Table 1: Examples of Mannich Bases Derived from Isoflavonoids

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-Hydroxy-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one | bis(N,N-dimethylamino)methane | 6-[(Dimethylamino)methyl]-5-hydroxy-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one | - | scispace.com |

| 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | bis(N,N-dimethylamino)methane | 6-[(Dimethylamino)methyl]-5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | - | scispace.com |

Yields were not explicitly stated for the individual Mannich base products in the provided source.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental methods for the derivatization of the this compound core, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties and biological activity.

Acylation, the introduction of an acyl group, can be achieved through various methods. In the case of polyhydroxylated 2-phenyl-4H-chromen-4-one derivatives like quercetin (B1663063), acylation with natural acids such as ferulic acid has been demonstrated. mdpi.com The regioselectivity of this reaction is a critical aspect, with specific hydroxyl groups being more reactive than others. For instance, the acylation of quercetin can be directed to the 3'-hydroxyl group of the B-ring. mdpi.com This selective modification highlights the potential for creating hybrid compounds with combined pharmacological profiles.

A one-pot domino Friedel–Crafts acylation/annulation reaction between 2-methoxybenzoyl chlorides and internal alkynes provides a highly regioselective route to 2,3-disubstituted chromen-4-one derivatives. acs.org This method proceeds under mild conditions and allows for the synthesis of a variety of analogues with good yields. acs.org

Table 2: Examples of Acylation and Annulation Products

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-Methoxybenzoyl chloride | Diphenylacetylene | 5-Methoxy-2,3-diphenyl-4H-chromen-4-one | 93 | acs.org |

| Quercetin dihydrate | Ferulic acid | 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | - | mdpi.com |

Detailed yield for the quercetin derivative was not provided in the source.

Introduction of Heterocyclic Moieties (e.g., azolyl, cyclicamino, thiochromenone)

The incorporation of heterocyclic moieties into the this compound structure is a widely used strategy to enhance biological activity. Heterocycles are integral components of many natural products and medicinal agents. globalresearchonline.net

One approach to introduce a heterocyclic ring is through multicomponent reactions. For example, furochromone derivatives can be synthesized via a four-component reaction involving a furochromonecarbaldehyde, an amine derivative, an isocyanate, and an acid. globalresearchonline.net This strategy allows for the rapid generation of diverse libraries of compounds.

The introduction of cyclicamino groups can be achieved through Mannich reactions, as described in section 2.3.2, where secondary cyclic amines can be used as the amine component.

Regioselective Modification Techniques

Regioselectivity is a crucial consideration in the synthesis and derivatization of this compound analogues to ensure the desired biological activity.

As previously discussed, the Mannich reaction on 5-hydroxyisoflavonoids demonstrates high regioselectivity for the C-6 position due to the directing effect of the 5-hydroxyl group. scispace.com This allows for the specific introduction of aminomethyl groups at this position.

Similarly, acylation reactions on polyhydroxylated chromenones can be highly regioselective. The selective acylation of quercetin at the 3'-hydroxyl position is a prime example of achieving regiocontrol in a molecule with multiple potential reaction sites. mdpi.com

The domino Friedel–Crafts acylation/annulation reaction is another excellent example of a regioselective modification, leading specifically to 2,3-disubstituted chromen-4-ones. acs.org This method provides a predictable and efficient way to introduce substituents at these specific positions.

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. ijacskros.comeijppr.com This reaction involves the formation of a carbinolamine intermediate, which then undergoes dehydration to yield the Schiff base. eijppr.com

While direct examples of Schiff base formation from the 4-keto group of this compound were not found in the provided search results, the general principles of Schiff base formation are applicable. The carbonyl group at the 4-position of the chromenone ring is a potential site for condensation with primary amines. The reaction would likely require specific conditions to overcome the potential steric hindrance and electronic effects of the chromenone ring system. The formation of Schiff bases can introduce a wide range of substituents at the 4-position, significantly diversifying the chemical space of this compound analogues.

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 4h Chromen 4 One

Oxidation Pathways and Products

The oxidation of chromone (B188151) derivatives, including 5-Methoxy-4H-chromen-4-one, can proceed through several pathways, influenced by the oxidizing agent and reaction conditions. Key oxidative transformations include O-demethylation and oxidation of the chromone core, which can lead to the formation of highly reactive quinone-type intermediates.

Methoxy-substituted flavonoids are known to undergo oxidative O-demethylation, a reaction often catalyzed by enzymes such as cytochrome P450. nih.gov This process converts the methoxy (B1213986) group into a hydroxyl group. Further oxidation of the resulting hydroxylated chromone can lead to the formation of quinones. For flavonoids containing a catechol (1,2-dihydroxybenzene) moiety, oxidation readily produces reactive quinones that can form adducts with biological nucleophiles like glutathione. researchgate.net While this compound does not possess a catechol group, oxidative processes can still generate electrophilic intermediates capable of similar reactivity.

The 3,5,7-trihydroxy-4H-chromen-4-one group, another common feature in flavonoids, is also known to be oxidized into a reactive product that readily forms adducts with thiols. researchgate.net This highlights the general susceptibility of the chromone scaffold to oxidative transformations that increase its electrophilicity and reactivity toward nucleophiles.

| Reaction Type | Description | Potential Product(s) | Reference |

|---|---|---|---|

| O-Demethylation | Oxidative removal of the methyl group from the C5-methoxy substituent, typically forming a hydroxyl group. | 5-Hydroxy-4H-chromen-4-one | nih.gov |

| Ring Oxidation | Oxidation of the aromatic or pyrone ring, potentially leading to the introduction of hydroxyl groups or the formation of quinone-like structures. | Hydroxylated derivatives, Quinones | |

| Adduct Formation | Following oxidation, the resulting electrophilic species can react with nucleophiles. | Thiol adducts (e.g., with glutathione) | researchgate.net |

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of this reaction on the this compound scaffold is controlled by the directing effects of the existing substituents.

The C-5 methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The C-4 carbonyl group, conversely, is a deactivating group and a meta-director because it withdraws electron density from the ring. The combined influence of these groups directs incoming electrophiles primarily to the C-6 and C-8 positions, which are ortho and para to the activating methoxy group, respectively. The C-3 position of the chromone ring is also noted to be electron-rich and can undergo reactions with electrophilic partners. rsc.org

| Reaction | Typical Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 6-Halo- and 8-Halo-5-methoxy-4H-chromen-4-one |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro- and 8-Nitro-5-methoxy-4H-chromen-4-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Methoxy-4-oxo-4H-chromene-6-sulfonic acid and -8-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | 6-Alkyl- and 8-Alkyl-5-methoxy-4H-chromen-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | 6-Acyl- and 8-Acyl-5-methoxy-4H-chromen-4-one |

C-H Activation Reactions within Chromone Systems

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing otherwise inert C-H bonds. mt.com In chromone systems, site-selective C-H functionalization can be achieved, often guided by the inherent electronic properties of the scaffold or through the use of directing groups. rsc.org

The carbonyl group at the C-4 position of the chromone moiety can act as a directing group in transition metal-catalyzed reactions, facilitating the selective functionalization of the C-H bond at the C-5 position. rsc.orgrsc.org This provides a direct route to introduce various substituents at this position. For example, rhodium-catalyzed oxidative C-H alkenylation has been demonstrated at the C-5 position of chromones. rsc.org Similarly, palladium-catalyzed reactions can be employed for C-5 arylation. The reaction typically proceeds through the formation of a metallacycle intermediate involving the directing keto group. rsc.org

Beyond the C-5 position, other sites on the chromone scaffold can also be targeted. The electron-rich C-3 position is susceptible to functionalization with electrophilic partners, while the electron-deficient C-2 position can react with nucleophilic coupling partners or radicals. rsc.orgrsc.org

| Position | Directing/Activating Feature | Reaction Type | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| C-5 | C-4 Keto group (directing group) | Arylation, Alkenylation | Palladium, Rhodium catalysts | rsc.org, rsc.org |

| C-3 | Electron-rich nature | Coupling with electrophiles | Transition metal-catalyzed | rsc.org, rsc.org |

| C-2 | Electron-deficient nature | Coupling with nucleophiles, Alkylation | Palladium-catalyzed, Silver-catalyzed | rsc.org, researchgate.net |

Reactivity of Pyrone Chain Substituents

The pyrone ring of the chromone scaffold exhibits distinct reactivity at the C-2 and C-3 positions due to the influence of the adjacent oxygen atom and the carbonyl group. This allows for selective functionalization of the heterocyclic portion of the molecule.

The C-2 position is relatively electron-deficient, making it susceptible to attack by nucleophiles and radical species. rsc.orgresearchgate.net In contrast, the C-3 position is more electron-rich and readily reacts with electrophiles. rsc.org This differential reactivity enables a wide range of transformations. For instance, various halogenating agents can be used to introduce fluorine, chlorine, bromine, or iodine at the C-3 position. scispace.com

Furthermore, the α,β-unsaturated ketone system within the pyrone ring allows it to act as a Michael acceptor. Substituted 5-hydroxy γ-pyrones, a related class of compounds, have been investigated as Michael acceptor prodrugs that can covalently inhibit enzymes. chemrxiv.org This reactivity profile suggests that the pyrone ring of this compound can potentially engage in Michael additions with suitable nucleophiles under appropriate conditions.

| Position | Electronic Character | Typical Reactions | Example Reagents/Partners | Reference |

|---|---|---|---|---|

| C-2 | Electron-deficient (electrophilic) | Nucleophilic attack, Radical alkylation | Nucleophilic coupling partners, Alkyl carboxylic acids | rsc.org, researchgate.net |

| C-3 | Electron-rich (nucleophilic) | Electrophilic attack (e.g., Halogenation) | NBS, I₂, iodosobenzene (B1197198) diacetate | rsc.org, scispace.com |

| C-2/C-3 | α,β-Unsaturated system | Michael Addition | Thiol nucleophiles (e.g., cysteine) | chemrxiv.org |

Structure Activity Relationship Sar Studies of 5 Methoxy 4h Chromen 4 One Derivatives

Influence of Methoxy (B1213986) Group at C5 Position on Biological Activities

The methoxy group at the C5 position of the chromen-4-one ring plays a pivotal role in modulating the biological profile of these compounds. Its impact has been noted across a range of therapeutic targets, from enzymatic inhibition to transporter modulation. The presence and positioning of methoxy and hydroxyl groups at the C5 and C7 positions are considered vital in determining activities such as neuro-differentiating and synaptogenic effects.

In the context of ABCG2 transporter inhibition, a substituent at the C5 position is crucial for activity. For instance, a derivative featuring a 4-bromobenzyloxy substituent at the C5 position, in conjunction with a methoxyindole moiety, has been identified as a potent inhibitor of both mitoxantrone (B413) efflux and the basal ATPase activity of the ABCG2 transporter. nih.govtbzmed.ac.irresearchgate.net This highlights the significance of a bulky, hydrophobic group at this position for effective interaction with the transporter.

Conversely, in some biological contexts, a C5-methoxy group can be detrimental to activity. Studies on dirchromone derivatives have shown that methoxylation at the C-5 position leads to a decrease in antibacterial activity. nih.gov Furthermore, in the realm of monoamine oxidase (MAO) inhibition, chromone (B188151) derivatives with a benzyloxy substituent at the C5 position exhibit significantly weaker MAO-B inhibition compared to their counterparts with the same substituent at the C6 position.

The development of interleukin-5 (IL-5) inhibitors has also underscored the importance of the C5-substituent. A series of chromenone analogs revealed that compounds bearing a 5-(cyclohexylmethoxy) group were among the most potent, indicating that a large, flexible substituent at this position is favorable for this particular activity. nih.gov

Impact of Substituents at Other Chromone Positions (e.g., C2, C3, C4, C6, C7, C8)

The biological activities of 5-methoxy-4H-chromen-4-one derivatives are further fine-tuned by substituents at other positions of the chromone nucleus.

C2 Position: The introduction of a styryl group at the C2 position has been shown to impart a wide array of biological activities. nih.gov For α-glucosidase inhibition, a long side chain at the C2 position, particularly in a 5,7-dioxygenated chromone, has been found to be beneficial. mdpi.com

C3 Position: Functionalization at the C3 position can significantly influence the pharmacological profile. The introduction of a carboxylic group on the chromone core has been found to be more active in certain contexts compared to methyl, ethyl, and hydroxyl groups. researchgate.net

C6 Position: The C6 position is a critical site for modification. In anticancer chromone carboxamide derivatives, the attachment of a fluorine atom at C6 resulted in more active compounds compared to those with chloro or methyl groups. researchgate.net For MAO-B inhibition, the addition of a 6-methoxy group did not significantly alter activity in one study. ipb.pt In contrast, higher homologues of 6-alkoxydirchromones have demonstrated emerging antifungal activity. nih.govnih.gov

C7 Position: A methoxy group at the C7 position has been reported to have a substantial impact on the inhibition of superoxide (B77818) anion generation. researchgate.net The presence of hydroxyl or methoxy groups at both the C5 and C7 positions is also considered important for neuro-differentiating and synaptogenic activities.

The type, number, and placement of these substituents on the chromone core are determining factors for the resulting pharmacological activities, allowing for the generation of derivatives with tailored biological effects. researchgate.net

Correlation of Molecular Structure with Enzymatic Inhibition Profiles

The structural features of this compound derivatives have been systematically correlated with their ability to inhibit various enzymes, providing valuable insights for the design of specific and potent inhibitors.

The chromone scaffold is a promising framework for the development of MAO inhibitors. SAR studies have revealed that the addition of a 6-methoxy group to the chromone-3-phenylcarboxamide backbone does not significantly impact MAO-B inhibitory activity. ipb.pt However, a related chromanone, 5-hydroxy-2-methyl-chroman-4-one, has been identified as a selective inhibitor of MAO-B. This compound demonstrated a reversible and competitive mode of inhibition. Generally, ester derivatives of chromones tend to be poor inhibitors of both MAO-A and MAO-B. ipb.pt

Table 1: MAO Inhibitory Activity of a Chromanone Derivative

| Compound | Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | - |

| MAO-B | 3.23 | Reversible, Competitive |

Data sourced from

Derivatives of this compound have emerged as potent modulators of the ABCG2 transporter, a key player in multidrug resistance. A derivative identified as chromone 1, which possesses a 5-(4-bromobenzyloxy) group and a 2-(2-(5-methoxyindolyl)ethyl-1-carbonyl) moiety, is a potent and selective inhibitor of ABCG2-mediated drug efflux. nih.gov SAR studies on this series of compounds have established that the 4-bromobenzyloxy substituent at position 5 and the methoxyindole group are critical for the inhibition of both mitoxantrone efflux and the basal ATPase activity of the transporter. nih.govtbzmed.ac.irresearchgate.net

Interestingly, another chromone derivative, C4a, was found to stimulate the basal ATPase activity of ABCG2 with a high affinity, demonstrating that subtle structural changes can lead to different modulatory effects on the transporter's function.

Table 2: ABCG2 Modulatory Activity of Chromone Derivatives

| Compound | Effect on ATPase Activity | EC50 (nM) |

|---|---|---|

| C4a | Stimulation | 64 |

Data sourced from

Chromone derivatives have shown potential as α-glucosidase inhibitors, which are valuable in the management of type 2 diabetes. A study on chromones isolated from the marine fungus Penicillium thomii identified several compounds with remarkable inhibitory activity against α-glucosidase. mdpi.com These compounds, featuring a 5,7-dioxygenated chromone moiety and a nine-carbon side chain, were more active than the positive control, acarbose. mdpi.com Another compound, 4-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid, has also been reported to exhibit moderate α-glucosidase inhibitory activity. mdpi.com

Table 3: Alpha-Glucosidase Inhibitory Activity of 5,7-Dioxygenated Chromone Derivatives

| Compound | IC50 (µM) |

|---|---|

| Penithochromone Q | 268 |

| Penithochromone R | 542 |

| Penithochromone S | 1017 |

| Penithochromone T | 688 |

| Known Analogue 1 | 951 |

| Acarbose (Positive Control) | 1300 |

Data sourced from mdpi.com

The chromone scaffold is a recognized framework for the design of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. researchgate.net While specific data on this compound derivatives is limited, broader SAR studies on related structures provide valuable insights. For instance, in chalcone (B49325) derivatives, which share structural similarities with open-chain chromones, the introduction of a methoxy group has been shown to decrease acetylcholinesterase (AChE) activity. researchgate.net However, the position of the methoxy group can have beneficial effects on butyrylcholinesterase (BChE) inhibition. researchgate.net

Studies on 4H-chromenone derivatives have revealed that substitutions at various positions can lead to potent BChE inhibitors. For example, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions have shown significant inhibitory activity with IC50 values in the low micromolar range. nih.gov Furthermore, a combination of a 4-fluorobenzyloxy group at one position and a methoxy group at another resulted in the most potent analog in one series against BChE. nih.gov This suggests that methoxy groups, when appropriately positioned on the chromone scaffold or its derivatives, can contribute favorably to BChE inhibition.

Table 4: Cholinesterase Inhibitory Activity of Substituted 4H-Chromenone Derivatives

| Compound | R1 | R2 | BuChE IC50 (µM) |

|---|---|---|---|

| 4c | 4-chlorobenzyloxy | H | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy | H | 1.19 ± 0.31 |

| 4f | H | OCH3 | 5.70 ± 0.68 |

| 4k | 4-fluorobenzyloxy | OCH3 | 0.65 ± 0.13 |

Data sourced from nih.gov

Urokinase-type Plasminogen Activator Receptor (uPAR) Inhibition

The urokinase-type plasminogen activator (uPA) system, and its cell surface receptor (uPAR), are pivotal in cancer progression, particularly in metastasis and invasion. researchgate.net Consequently, the inhibition of the uPA/uPAR interaction is a significant target for anticancer therapies. nih.gov While extensive research has been conducted on various classes of uPA and uPAR inhibitors, including peptides and small molecules, specific structure-activity relationship (SAR) studies focusing on this compound derivatives as direct uPAR inhibitors are not extensively detailed in the available literature.

However, research into other small-molecule inhibitors provides insights into potential mechanisms that chromone derivatives could exploit. Inhibition can be achieved by targeting the uPA enzyme itself or by blocking the protein-protein interaction between uPA and uPAR. nih.govnih.gov For instance, many potent uPA inhibitors are designed to interact with the S1 pocket of the enzyme. nih.gov Small molecules have also been developed to bind to uPAR, preventing its interaction with uPA. nih.gov Studies on (thio)chromenone derivatives have shown they can exhibit anti-metastatic effects through the selective inhibition of uPAR in cancer cell lines. researchgate.net This suggests that the chromone scaffold is a viable starting point for developing uPAR-targeted agents. Future design of this compound-based inhibitors would likely focus on modifications that allow for high-affinity binding to either uPA or the uPA-binding site on uPAR, thereby disrupting the formation of the active cell-surface complex.

Structural Determinants for Antioxidant Potency

The antioxidant capacity of chromone derivatives is strongly dictated by their molecular structure, particularly the substitution pattern of hydroxyl (-OH) groups on the chromone core. rsc.orgnih.gov The core structure, including the C2=C3 double bond and the 4-carbonyl group, is a foundational element for this activity. ijrar.org

Key structural features that enhance antioxidant potency include:

Number and Position of Hydroxyl Groups: The quantity and placement of -OH substituents are critical. Potent antioxidant activity is consistently linked to the presence of multiple hydroxyl groups, preferably at the C-5 and C-7 positions of the A-ring and especially a catechol (3',4'-dihydroxy) group on the B-ring. rsc.orgnih.govscienceopen.com For example, the chromone derivatives fisetin, luteolin, and quercetin (B1663063), all of which have multiple hydroxyl groups, are effective free radical scavengers. rsc.orgnih.gov

Catechol Moiety: The presence of a catechol group at the C-2 position is a determinant structural factor for radical scavenging ability. rsc.orgscienceopen.com This arrangement is highly effective at stabilizing and delocalizing the radical formed after hydrogen donation.

C-3 Hydroxyl Group: A hydroxyl group at the C-3 position, in conjunction with other hydroxylations, contributes significantly to antioxidant capacity. rsc.org

Intramolecular Hydrogen Bonding: A hydroxyl group at the C-5 position can form an intramolecular hydrogen bond with the C-4 carbonyl oxygen. While this feature is common, its direct contribution can be complex; in some cases, its absence in favor of hydroxyl groups at C-6 or C-7 has been shown to be more beneficial for certain biological activities. acs.org

Conversely, the absence of hydroxyl groups or their substitution with methoxy groups generally diminishes the radical scavenging potential. The fundamental chromone core without hydroxyl substituents shows negligible antioxidant activity. researchgate.net

| Structural Feature | Effect on Antioxidant Activity | Example Compounds | Reference |

|---|---|---|---|

| Multiple -OH groups (e.g., at C-5, C-7) | Increases activity | Luteolin, Quercetin | rsc.orgnih.gov |

| Catechol group (3',4'-dihydroxy) on B-ring | Strongly enhances activity | Fisetin, Luteolin, Quercetin | rsc.orgscienceopen.com |

| Hydroxyl group at C-3 | Contributes to increased activity | Fisetin, Quercetin | rsc.org |

| Absence of -OH groups | Negligible activity | Chromone (unsubstituted) | researchgate.net |

Structural Requirements for Anticancer and Antiproliferative Mechanisms

The chromone scaffold is a privileged structure in the development of anticancer agents, with derivatives showing cytotoxic, antiproliferative, and antimetastatic effects. researchgate.netorientjchem.org SAR studies have identified specific substitutions that modulate this activity.

Substitution at C-6: The introduction of alkoxy groups, such as methoxy or ethoxy, at the C-6 position can enhance anticancer activity. These groups may act as hydrogen bond acceptors, interacting favorably with biological targets. researchgate.net

Substitution at C-5: A 4-bromobenzyloxy substituent at the C-5 position, combined with a methoxyindole group at C-2, was found to be important for inhibiting the breast cancer resistance protein ABCG2, a key factor in multidrug resistance. nih.gov

Substitution at C-2: The nature of the substituent at the C-2 position significantly influences activity. In a series of 4H-chromenes, an N-phenyl group on the C-2 amino moiety resulted in excellent antiproliferative activity. researchgate.net In other derivatives, a methoxyindole group at this position was crucial. nih.gov

Substitution at C-4: The 4H-chromene core has been a focus of SAR studies. In one series, an active methine group (malononitrile) at the C-4 position produced a promising lead compound for cancer treatment. researchgate.net

Central Amide Linker: For certain chromone derivatives designed as ABCG2 inhibitors, a central amide nitrogen was identified as a critical inhibitory moiety. Methylation of this nitrogen dramatically reduced the compound's affinity and inhibitory action, highlighting the importance of the hydrogen-bonding capability of the N-H group. nih.gov

These findings indicate that the anticancer potential of chromone derivatives can be finely tuned by modifying various positions on the chromone ring system, affecting mechanisms such as microtubule destabilization, inhibition of drug efflux pumps like ABCG2, and targeting of specific protein isoforms. nih.govrsc.org

| Position of Substitution | Favorable Substituent/Feature | Observed Effect | Reference |

|---|---|---|---|

| C-6 | Methoxy or Ethoxy group | Enhanced anti-cancer activity | researchgate.net |

| C-5 | 4-Bromobenzyloxy group | Inhibition of ABCG2 drug efflux pump | nih.gov |

| C-2 | N-phenyl on amino moiety | Significant antiproliferative activity | researchgate.net |

| C-4 | Malononitrile group | Potent antiproliferative lead | researchgate.net |

| Central Linker | Unmethylated amide (N-H) | Essential for high-affinity ABCG2 inhibition | nih.gov |

Molecular Features Governing Anti-inflammatory Effects

Chromone derivatives exhibit a range of anti-inflammatory activities, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. ijrar.orgnih.govpharmainfo.in The structure of the chromone nucleus plays a critical role in this activity, with specific functional groups being essential for efficacy.

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. pharmainfo.in NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Key structural features for anti-inflammatory effects include:

Hydroxyl Groups: The presence of hydroxyl groups at the C-5 and C-7 positions is a recurring feature in anti-inflammatory chromones. nih.gov A synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, effectively downregulated the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing iNOS and COX-2 expression. nih.gov

Amide Groups: The incorporation of an amide bond has been shown to be a key feature for enhancing anti-inflammatory effects in certain series of chromone derivatives. nih.gov

Electron-Donating/Withdrawing Groups: The electronic properties of substituents on the chromone nucleus influence activity. SAR studies have shown that electron-donating groups at positions C-6 and C-7, or electron-withdrawing groups at C-5 and C-8, can enhance the inhibition of NO production. nih.gov

Pharmacophore for COX Inhibition: For direct inhibition of COX enzymes, a basic pharmacophore has been proposed which includes the C2=C3 double bond, a 5-hydroxyl substituent, and a 4-carboxyl group as necessary features. ijrar.org

Derivatives that effectively inhibit these pathways reduce the production of inflammatory mediators, demonstrating the potential of the chromone scaffold in developing new anti-inflammatory drugs. researchgate.netnih.govresearchgate.net

| Structural Feature | Mechanism/Effect | Reference |

|---|---|---|

| 5-OH and 4'-OH groups | Inhibition of NO, PGE2, iNOS, COX-2 via NF-κB, AP-1, STAT pathways | nih.gov |

| Amide bond incorporation | Key feature for enhanced NO inhibition | nih.gov |

| Electron-donating groups at C-6/C-7 | Enhanced anti-inflammatory activity (NO inhibition) | nih.gov |

| Electron-withdrawing groups at C-5/C-8 | Enhanced anti-inflammatory activity (NO inhibition) | nih.gov |

| 6-Fluoro substituent | Positive impact on anti-inflammatory activity | pharmainfo.in |

SAR in Antimicrobial and Antiviral Activities

The chromone scaffold is a versatile base for the development of both antimicrobial and antiviral agents. nih.govnih.gov The specific activity and potency are highly dependent on the nature and position of substituents on the chromone ring.

Antimicrobial Activity: SAR studies on 4-chromanone (B43037) derivatives have identified several key features for potent activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Hydroxylation Pattern: Hydroxyl groups at the C-5 and C-7 positions are crucial for enhancing antibacterial activity. acs.org However, a C-5 hydroxyl can sometimes reduce activity due to intramolecular hydrogen bonding with the C-4 carbonyl, whereas C-6 or C-7 hydroxyl groups proved to be determining factors for potency. acs.org

Substitution at C-2: A hydrophobic substituent, such as an alkyl chain, at the C-2 position significantly contributes to antibacterial efficacy. acs.org

Functionality at C-4: A hydrogen bond donor/acceptor group at the C-4 position, such as an oxime (=NOH), can lead to more potent activity compared to the original carbonyl group. acs.org

Halogenation: The introduction of halogens, such as iodine, fluorine, or bromine, onto the chromone ring has been shown to enhance antimicrobial activity. mdpi.comresearchgate.net For example, a bromine atom in the para position of a phenyl group attached to the core structure was responsible for enhanced antifungal activity. mdpi.com

Antiviral Activity: The 4H-chromen-4-one scaffold is also present in many flavonoids with known antiviral properties. nih.gov

Against SARS-CoV-2: Flavonoids containing the 4H-chromen-4-one core, such as isoginkgetin, have demonstrated notable inhibitory potency against the SARS-CoV-2 virus. nih.govnih.gov The antiviral mechanism is linked to the inhibition of key viral enzymes like the main protease (Mpro). The oxygen atoms of the pyrone ring and the C-4 keto group are important for interaction with the active site of the target protein. nih.gov

Against Plant Viruses: Derivatives combining the 4H-chromen-4-one core with a 1,3,4-oxadiazole (B1194373) thioether moiety have shown striking inhibitory effects against plant pathogenic bacteria and the tobacco mosaic virus (TMV). acs.org

These findings underscore the adaptability of the chromone skeleton, where targeted substitutions can lead to the development of potent agents against a wide spectrum of microbial and viral pathogens.

| Activity Type | Structural Feature | Effect | Target Organism(s) | Reference |

|---|---|---|---|---|

| Antibacterial | -OH groups at C-5 and C-7 | Enhances activity | Gram-positive bacteria (e.g., MRSA) | acs.org |

| Antibacterial | Hydrophobic substituent at C-2 | Enhances activity | Gram-positive bacteria | acs.org |

| Antifungal | Bromine on attached phenyl ring | Enhances activity | C. krusei, C. glabrata | mdpi.com |

| Antimicrobial | Iodine or Fluorine on chromone ring | Enhances activity | Various pathogenic strains | researchgate.net |

| Antiviral | Core 4H-chromen-4-one scaffold | Inhibition of viral protease (Mpro) | SARS-CoV-2 | nih.govnih.gov |

| Antiviral | 1,3,4-Oxadiazole thioether moiety | Inhibition of viral replication | Tobacco Mosaic Virus (TMV) | acs.org |

Investigation of Biological Mechanisms and Pharmacological Targets

Mechanistic Basis of Antioxidant Activity

The antioxidant capacity of methoxy-flavones is a cornerstone of their pharmacological profile, contributing to their protective effects against oxidative stress-induced cellular damage. This activity is exerted through multiple, interconnected mechanisms.

Free radicals are highly reactive molecules that can cause oxidative damage to biological structures. nih.gov The ability to neutralize these species is a key measure of antioxidant efficacy. Methoxy-flavone compounds have demonstrated significant free-radical scavenging capabilities, primarily through the donation of hydrogen atoms or electrons to stabilize these reactive species. nih.gov

A widely used method to evaluate this property is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govnih.gov In one study, a methoxy-flavone isolated from Bruguiera gymnorrhiza demonstrated notable free radical scavenging, showing approximately 40% inhibition of the DPPH radical at the tested concentration. nih.gov The antioxidant potential of this class of compounds is also supported by other metrics, such as the Oxygen Radical Absorption Capacity (ORAC), which measures protection against peroxy radicals. nih.gov Synthetic flavones with methoxy (B1213986) groups have also been shown to exhibit moderate, dose-dependent scavenging activity against nitric oxide, hydroxyl, and superoxide (B77818) anion radicals. proquest.com The presence of flavonoids and polyphenols in plant extracts is often correlated with their free-radical scavenging activity. nih.gov

Summary of In Vitro Antioxidant Assays for Methoxy-Flavones

| Assay | Compound Type | Key Finding | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Isolated Methoxy-Flavone | Showed 40% inhibition at the tested concentration. | nih.gov |

| Oxygen Radical Absorption Capacity (ORAC) | Isolated Methoxy-Flavone | Exhibited high ORAC value, indicating capacity against peroxy radicals. | nih.gov |

| Nitric Oxide Radical Scavenging | Synthetic Methoxy-Flavones | Exhibited significant scavenging activity at 50-100µg/ml concentrations. | proquest.com |

| Superoxide Radical Scavenging | Synthetic Methoxy-Flavones | Demonstrated significant scavenging activity at 50-100µg/ml concentrations. | proquest.com |

Beyond direct scavenging, these compounds can modulate intracellular signaling pathways involved in the oxidative stress response. Oxidative stress can trigger inflammatory signaling cascades. mdpi.com Methoxy-flavones have been shown to interfere with these pathways. For instance, a flavone (B191248) from Bruguiera gymnorrhiza demonstrated the ability to inhibit nuclear factor kappa B (NF-κB) activity, a key transcription factor involved in inflammation and immune responses. nih.gov Similarly, related compounds like 5,7-dimethoxycoumarin have been found to decrease the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-related kinase 1/2 (ERK1/2), which is often upregulated in various cancers. researchgate.net

Enzymatic Target Interactions and Inhibition Mechanisms

The pharmacological effects of 5-Methoxy-4h-chromen-4-one and its analogs are often achieved through the inhibition of specific enzymes. nih.gov Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. libretexts.orglibretexts.org Competitive inhibitors typically resemble the enzyme's natural substrate and bind to the active site, thereby blocking the substrate from binding. wikipedia.org

Derivatives of 4H-chromen-4-one have been identified as potent inhibitors of several key enzymes:

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the arachidonic acid metabolism pathway, which produces pro-inflammatory mediators. A methoxy-flavone compound showed potent inhibition of both COX-2 and 5-LOX activities, with over 80% inhibition at a concentration of 100 μg/ml. nih.gov This dual inhibition is a significant mechanism for anti-inflammatory effects.

p38 Mitogen-Activated Protein (MAP) Kinase: MAP kinases are crucial targets in inflammation and cancer treatment. nih.gov Computationally designed benzimidazole (B57391) derivatives containing a 4H-chromen-4-one scaffold have shown potential as potent inhibitors of the p38 MAP kinase enzyme, likely by competing with ATP for its binding site. nih.gov

Cholinesterases: A flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated excellent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and targeted in Alzheimer's disease research. mdpi.com

The specific type of inhibition (e.g., competitive, non-competitive, mixed) depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.gov

Interactions with Biological Macromolecules (e.g., DNA Binding)

The planar structure of the chromene ring system is a key feature that facilitates interactions with biological macromolecules. nih.govresearchgate.net The molecular packing of these compounds in a crystalline state often involves π–π stacking interactions. nih.govresearchgate.net This type of non-covalent interaction is also a primary mechanism by which small molecules intercalate between the base pairs of DNA. Furthermore, some chromene derivatives have been described as having alkylating properties, which implies the potential for forming covalent bonds with macromolecules, including DNA. nih.govresearchgate.net Such interactions can interfere with DNA replication and transcription, contributing to cytotoxic effects in cancer cells.

Cellular Pathway Modulation in Disease Models (e.g., Cancer Cell Line Studies)

Research using various cancer cell lines, such as those for breast cancer (MCF-7), colon cancer, and melanoma, has been instrumental in elucidating the anticancer potential of chromen-4-one derivatives. mdpi.combiocytogen.com These compounds can exert cytotoxic effects by modulating pathways that control cell survival, proliferation, and death. mdpi.com

A primary mechanism of anticancer activity for many therapeutic agents is the induction of apoptosis, or programmed cell death. plos.org The failure of cancer cells to undergo apoptosis is a critical factor in tumor formation. plos.org Thiazolidinone derivatives, which share structural similarities, have been shown to induce apoptosis in MCF-7 breast cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This process is often characterized by the activation of caspases (e.g., caspases 7, 8, 9, and 10), a reduction in mitochondrial membrane potential, and an increased expression of key apoptotic proteins like tumor protein p53, cytochrome C, and Bax. mdpi.com

In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process, and arresting it at specific checkpoints (e.g., G1, S, G2/M) prevents cells from dividing. nih.gov For example, some genotoxic agents can induce arrest at the G2/M phase. oncotarget.comresearchgate.net This arrest is often mediated by complex signaling pathways. The p53 protein can induce the expression of p21, which in turn inhibits cyclin-dependent kinases (cdks) like cdc2. oncotarget.com An inactive cdc2/cyclin B complex prevents the cell from progressing through the G2/M checkpoint. oncotarget.com Related compounds, such as 5,7-dimethoxycoumarin, have been observed to cause cell cycle arrest in the G0/G1 phase in B16 melanoma cells. researchgate.net

Cellular Effects of Chromen-4-one Derivatives in Cancer Cell Lines

| Mechanism | Specific Effect | Mediating Proteins/Pathways | Reference |

|---|---|---|---|

| Induction of Apoptosis | Activation of intrinsic and extrinsic pathways | Mitochondrial membrane potential reduction | mdpi.com |

| Activation of caspases | Caspase 7, 8, 9, 10 | mdpi.com | |

| Modulation of apoptotic proteins | p53, Cytochrome C, Bax | mdpi.com | |

| Cell Cycle Arrest | Arrest at G0/G1 phase | MAPK/ERK pathway inhibition (related compounds) | researchgate.net |

| Arrest at G2/M phase (general mechanism) | p53-p21 pathway, inhibition of cdc2/cyclin B complex | oncotarget.com |

Inhibition of Cell Growth in Cancer Cell Lines

Derivatives of the 4H-chromen-4-one scaffold have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. Research indicates that these compounds can inhibit cell growth and induce apoptosis, with their efficacy often influenced by the specific substitutions on the chromenone core.

A novel 4H-chromen-4-one derivative isolated from the marine actinomycete Streptomyces ovatisporus S4702T showed potent cytotoxic activity. nih.gov Its half-maximal effective concentration (EC50) values were recorded as 9.68 µg/ml for human colon carcinoma (HCT-116) and 9.93 µg/ml for human prostate adenocarcinoma (PC-3). nih.gov In another study, a series of synthetic 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives were evaluated against three human cancer cell lines: hepatocellular carcinoma (HepG2), lung adenocarcinoma (A549), and cervical cancer (HeLa). scielo.br Several of these compounds exhibited potent cytotoxicity with half-maximal inhibitory concentration (IC50) values ranging from 3.87 ± 0.12 to 21.38 ± 0.52 μM, surpassing the activity of the positive control, apigenin. scielo.br

Furthermore, the antiproliferative effects of a synthesized ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone (B49325) hybrid were investigated on HepG2 and MCF-7 (breast cancer) cell lines. nih.gov This compound showed a time- and dose-dependent reduction in cell viability, with IC50 values after 48 hours of treatment recorded at 5.6 ± 0.42 µg/mL for HepG2 and 11.5 ± 0.9 µg/mL for MCF-7. nih.gov These findings underscore the potential of the chromen-4-one scaffold as a basis for the development of new anticancer agents.

| Compound Class | Cell Line | Tumor Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 4H-chromen-4-one derivative | HCT-116 | Colon Carcinoma | EC50 | 9.68 µg/ml | nih.gov |

| 4H-chromen-4-one derivative | PC-3 | Prostate Adenocarcinoma | EC50 | 9.93 µg/ml | nih.gov |

| 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives | HepG2, A549, HeLa | Liver, Lung, Cervical | IC50 | 3.87 - 21.38 µM | scielo.br |

| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | HepG2 | Liver Carcinoma | IC50 (48h) | 5.6 ± 0.42 µg/mL | nih.gov |

| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | MCF-7 | Breast Carcinoma | IC50 (48h) | 11.5 ± 0.9 µg/mL | nih.gov |

Anti-inflammatory Mechanisms (e.g., NF-κB Pathway Modulation, Suppression of Nitric Oxide Production)

Compounds based on the 4H-chromen-4-one structure exhibit anti-inflammatory effects primarily through the modulation of key signaling pathways, including the nuclear factor kappa-B (NF-κB) pathway. nih.govnih.gov Overproduction of inflammatory mediators like nitric oxide (NO) is a hallmark of chronic inflammation, and inhibiting its synthesis is a key therapeutic strategy. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, derivatives of 2-phenyl-4H-chromen-4-one have been shown to effectively suppress the production of NO. nih.gov This inhibitory action is linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govmdpi.com

The underlying mechanism involves the inhibition of the NF-κB signaling pathway. researchgate.net Under inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Chromenone derivatives have been found to prevent this translocation, thereby blocking the expression of these inflammatory mediators. nih.govresearchgate.net For example, a synthetic 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one suppressed the expression of iNOS, COX-2, and various pro-inflammatory cytokines by inhibiting the NF-κB, AP-1, and STAT pathways in LPS-stimulated macrophages. nih.gov

| Compound Class | Mechanism | Effect | Model System | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one derivatives | Suppression of NO production | Inhibited nitrite (B80452) accumulation | LPS-stimulated RAW 264.7 cells | nih.gov |

| 5-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Inhibition of NF-κB, AP-1, STAT pathways | Downregulated iNOS, COX-2, IL-1β, TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | nih.gov |

| 5-Hydroxy-hexamethoxyflavone | Inhibition of NF-κB translocation | Reduced NO production, iNOS/COX-2 expression | LPS-stimulated RAW 264.7 cells | researchgate.net |

Antimicrobial and Antiviral Action Mechanisms

The 4H-chromen-4-one scaffold is also integral to compounds with significant antimicrobial and antiviral properties.

Antimicrobial Action: Chalcones based on a 6-methoxy-2,3-dihydro-4H-chromen-4-one structure have been synthesized and evaluated for their antibacterial activity. ijacskros.com These compounds were tested against several pathogenic bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ijacskros.com Certain derivatives, particularly those featuring methoxy, fluoro, and nitro group substitutions, demonstrated excellent activity against all tested strains, with a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. ijacskros.com In a separate study, a 4H-chromen-4-one derivative from Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis (MIC: 0.25 µg/ml) and Micrococcus luteus (Minimum Bactericidal Concentration, MBC: 0.5 µg/ml). nih.gov

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Methoxy chromanone-based chalcones | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | MIC | 6.25 µg/mL | ijacskros.com |

| 4H-chromen-4-one derivative | Bacillus subtilis | MIC | 0.25 µg/ml | nih.gov |

| 4H-chromen-4-one derivative | Micrococcus luteus | MBC | 0.5 µg/ml | nih.gov |

Antiviral Action: Flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their antiviral potential, notably against SARS-CoV-2. nih.govnih.gov The mechanism of action is believed to involve the inhibition of key viral enzymes essential for replication. nih.gov Computational and in vitro studies have identified the coronavirus main protease (Mpro, also called 3CLpro) and the RNA-dependent RNA Polymerase (RdRp) as primary targets. nih.govnih.gov These enzymes play a crucial role in processing viral polyproteins and replicating the viral genome, respectively. nih.gov By binding to the active sites of Mpro and RdRp, these compounds can block the translation and replication of viral RNA, thus halting the viral life cycle. nih.gov For example, the flavonoid isoginkgetin, which contains the 4H-chromen-4-one structure, demonstrated remarkable inhibitory potency against SARS-CoV-2 with an IC50 value of 22.81 μM in Vero cells. nih.gov

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 5-Methoxy-4H-chromen-4-one, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the five protons on the chromone (B188151) core. A 2023 study reported partial ¹H NMR data for this compound. nih.gov Based on the structure and data from analogous compounds, a predictive spectrum can be described. The protons on the pyrone ring (H-2 and H-3) typically appear as doublets due to mutual coupling. The three protons on the benzene (B151609) ring (H-6, H-7, H-8) exhibit a more complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The methoxy protons (-OCH₃) appear as a sharp singlet, typically further upfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | 7.8 – 8.0 | d (doublet) | ~6.0 |

| H-3 | 6.2 – 6.4 | d (doublet) | ~6.0 |

| H-7 | 7.6 – 7.8 | t (triplet) | ~8.4 |

| H-8 | 7.1 – 7.3 | dd (doublet of doublets) | ~8.4, 1.0 |

| H-6 | 6.9 – 7.1 | dd (doublet of doublets) | ~8.4, 1.0 |

| 5-OCH₃ | 3.9 – 4.1 | s (singlet) | N/A |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten distinct signals are expected. The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield. The other signals correspond to the eight sp²-hybridized carbons of the aromatic and pyrone rings and the single sp³-hybridized carbon of the methoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-4 (C=O) | 177 – 179 |

| C-2 | 155 – 157 |

| C-8a | 155 – 157 |

| C-5 | 158 – 160 |

| C-7 | 134 – 136 |

| C-8 | 115 – 117 |

| C-4a | 112 – 114 |

| C-3 | 111 – 113 |

| C-6 | 108 – 110 |

| 5-OCH₃ | 55 – 57 |

2D-NMR: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H bonds.

HMBC shows correlations between protons and carbons over two to three bonds. This is instrumental in piecing together the molecular structure, for instance, by showing a correlation from the methoxy protons (¹H) to the C-5 carbon (¹³C), confirming the position of the methoxy group.

Mass spectrometry (MS) is used to determine the molecular weight of the compound. For this compound (C₁₀H₈O₃), the nominal molecular weight is 176 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 176.

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the determination of the elemental formula. The exact mass of C₁₀H₈O₃ is 176.04734 Da. HRMS can confirm this value to within a few parts per million, providing strong evidence for the molecular formula and distinguishing it from other isomers.

Infrared (IR) spectrophotometry identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000–3100 | C-H stretching | Aromatic/Vinylic C-H |

| 2850–2960 | C-H stretching | Methoxy (-OCH₃) |

| 1630–1650 | C=O stretching | γ-Pyrone carbonyl |

| 1560–1610 | C=C stretching | Aromatic/Pyrone rings |

| 1200–1280 | C-O-C stretching (asymmetric) | Aryl ether |

| 1020–1080 | C-O-C stretching (symmetric) | Aryl ether |

UV-Vis spectrophotometry measures the electronic transitions within a molecule. The conjugated system of the chromone core in this compound gives rise to characteristic absorption bands in the UV region. Typically, chromone derivatives exhibit two main absorption maxima:

Band I: Occurring between 300–380 nm, this absorption is attributed to the electronic transitions within the cinnamoyl system (B-ring and the heterocyclic ring).

Band II: Found between 240–280 nm, this band arises from electronic transitions within the benzoyl system (A-ring).

The precise wavelengths (λ_max) and intensities of these bands are influenced by the substitution pattern on the chromone nucleus.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related chromone derivatives reveals common features. nih.govresearchgate.net

This technique would be used to:

Confirm Connectivity: Provide an unambiguous confirmation of the atomic connectivity and molecular structure.

Analyze Conformation: Determine bond lengths, bond angles, and torsion angles with high precision. For chromones, this would confirm the planarity of the fused ring system. nih.govresearchgate.net

Study Intermolecular Interactions: Reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if applicable) and π-π stacking, which govern the material's solid-state properties.

Chromatographic Methods for Purity Determination and Isolation (e.g., Thin Layer Chromatography - TLC, Liquid Chromatography-Mass Spectrometry - LCMS)

Chromatographic techniques are essential for the isolation and purity assessment of this compound.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound from its precursors. mdpi.com It is also used to identify suitable solvent systems for purification by column chromatography. The compound's purity can be initially assessed by the presence of a single spot on the TLC plate under UV visualization.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is the definitive method for assessing the purity of the final compound. An LCMS analysis provides a chromatogram where a pure compound will show a single peak at a specific retention time. The mass spectrometer detector simultaneously provides the mass of the compound eluting at that peak, confirming its identity and molecular weight.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 5-Methoxy-4H-chromen-4-one, DFT calculations offer a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations are employed to find the lowest energy conformation. The chromen-4-one core is a bicyclic system that is largely planar. The methoxy (B1213986) group attached at the 5-position introduces a degree of conformational flexibility due to the rotation around the C5-O bond.

Theoretical calculations on similar flavonoids, such as 5,7-dihydroxy-4-methoxyflavone, have shown that the planarity of the chromone (B188151) ring system is a key feature. nih.govasianpubs.org For this compound, the geometry optimization would likely reveal a nearly planar chromen-4-one scaffold. The orientation of the methoxy group relative to the aromatic ring is a key conformational parameter. Different orientations of the methyl group of the methoxy substituent are analyzed to identify the global minimum on the potential energy surface.

Experimental crystallographic data for the closely related compound, 5-Hydroxy-7-methoxy-4H-chromen-4-one, confirms the essential planarity of the chromene ring system. nih.govresearchgate.net Such experimental data provides an excellent benchmark for validating the accuracy of the DFT-calculated geometries. The optimized bond lengths and angles from DFT calculations for this compound are expected to be in close agreement with experimental values for similar chromone structures. d-nb.info

| Parameter | Expected Value/Range |

|---|---|

| C=O Bond Length | ~1.23 - 1.26 Å |

| C2=C3 Bond Length | ~1.34 - 1.36 Å |

| C-O (ether) Bond Length | ~1.35 - 1.37 Å |

| Dihedral Angle (C4-C4a-C5-O-CH3) | Near 0° or 180° for planarity |

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO, Atomic Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. DFT calculations provide valuable information about the distribution of electrons within this compound.